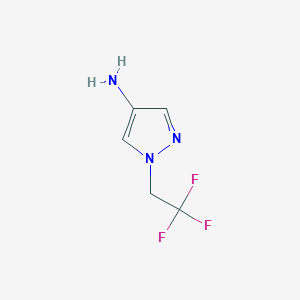

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXLDVHECBHMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426786 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919278-39-0 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological relevance, supported by detailed experimental protocols and logical diagrams.

Core Chemical Properties

This compound is a pyrazole derivative characterized by the presence of a trifluoroethyl group at the N1 position of the pyrazole ring and an amine group at the C4 position. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

| Property | Value | Source |

| CAS Number | 919278-39-0 | [1] |

| Molecular Formula | C₅H₆F₃N₃ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| Predicted Boiling Point | 213.1 ± 40.0 °C | - |

| Appearance | Solid (predicted) | - |

| Solubility | Generally soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water. | [2] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [1] |

| Predicted LogP | 1.0276 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Note: Some properties are predicted based on computational models due to the limited availability of experimental data.

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyrazole ring protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring.

-

Trifluoroethyl group: A quartet is anticipated for the -CH₂- group due to coupling with the three fluorine atoms of the -CF₃ group.

-

Amine group: A broad singlet for the -NH₂ protons.

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Pyrazole ring carbons: Signals corresponding to the three carbon atoms of the pyrazole ring.

-

Trifluoroethyl group: A quartet for the -CH₂- carbon due to coupling with the fluorine atoms, and a quartet for the -CF₃ carbon.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 165.

-

Fragmentation: Common fragmentation patterns for pyrazoles involve the cleavage of the ring and substituents. The loss of the trifluoroethyl group or parts of it would be expected.

Experimental Protocols: A Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on established methods for the synthesis of N-alkylated 4-aminopyrazoles, a two-step synthetic route is proposed. This pathway involves the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group.[3][4][5]

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole via Mitsunobu Reaction

This step utilizes the Mitsunobu reaction to alkylate the nitrogen of 4-nitropyrazole with 2,2,2-trifluoroethanol.[4]

-

Reagents:

-

4-Nitropyrazole

-

2,2,2-Trifluoroethanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

To a solution of 4-nitropyrazole and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol.

-

Slowly add DIAD or DEAD to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1-(2,2,2-trifluoroethyl)-4-nitropyrazole.

-

Step 2: Reduction of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole to this compound

The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.[4]

-

Reagents:

-

1-(2,2,2-trifluoroethyl)-4-nitropyrazole

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol as solvent

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 1-(2,2,2-trifluoroethyl)-4-nitropyrazole in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

-

Logical and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic workflow and a potential biological signaling pathway.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of pyrazole derivatives has been shown to exhibit a wide range of pharmacological activities. Of particular interest is the potential for pyrazole-containing compounds to modulate inflammatory and oxidative stress pathways.

Nrf2 Signaling Pathway Activation:

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding antioxidant and cytoprotective proteins.

Some pyrazole derivatives have been reported to activate the Nrf2 pathway.[3] The electron-withdrawing nature of the trifluoroethyl group in this compound may contribute to its ability to interact with and potentially modulate the activity of proteins in this pathway. Activation of the Nrf2 pathway by this compound could lead to the upregulation of downstream targets, thereby conferring protection against oxidative stress-related cellular damage. This suggests a potential therapeutic application in diseases characterized by chronic inflammation and oxidative stress. Furthermore, the introduction of a trifluoromethyl group into bioactive molecules has been shown to enhance anti-inflammatory properties in some contexts.[6]

Conclusion

This compound is a fluorinated pyrazole derivative with potential applications in drug discovery, particularly in the areas of inflammation and oxidative stress-related diseases. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a framework for its synthesis and potential mechanism of action based on established chemical principles and data from related compounds. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this promising molecule.

References

Technical Guide: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

CAS Number: 919278-39-0 (free base); 1185177-94-9 (hydrochloride salt)[1][2]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a fluorinated pyrazole derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a general synthetic methodology, and discusses its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is a heterocyclic amine featuring a pyrazole core substituted with a trifluoroethyl group at the N1 position and an amino group at the C4 position. The trifluoromethyl group can significantly influence the compound's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

| Property | Value | Source |

| CAS Number | 919278-39-0 | ChemScene |

| Molecular Formula | C₅H₆F₃N₃ | ChemScene |

| Molecular Weight | 165.12 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene |

| logP | 1.0276 | ChemScene |

Table 1: Physicochemical Properties of this compound. [3]

Synthesis

A potential synthetic pathway could involve the following key steps:

-

Formation of a fluorinated 1,3-dicarbonyl equivalent: A suitable starting material would be a β-ketoester or a related 1,3-dicarbonyl compound that can be modified to introduce the trifluoroethyl group.

-

Condensation with a hydrazine source: Reaction of the fluorinated dicarbonyl intermediate with a hydrazine derivative.

-

Introduction of the amino group: The 4-amino group could be introduced through various methods, such as the reduction of a nitro group or through a nucleophilic aromatic substitution reaction.

A related synthetic approach for pyrazole derivatives is described in patent literature, where a ring-closing reaction is performed in a two-phase system with a weak base.[1] Another patented process involves the reaction of an enamine with a hydrazine in the presence of an organic solvent.

General Experimental Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential as a kinase inhibitor. Many kinase inhibitors incorporate a pyrazole core that can interact with the hinge region of the kinase domain. The trifluoroethyl group may enhance binding affinity and improve pharmacokinetic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole-based compounds as kinase inhibitors, this compound could potentially modulate key signaling pathways implicated in cancer and other diseases, such as the MAPK/ERK or PI3K/Akt pathways.

Caption: Hypothetical inhibition of MAPK and PI3K/Akt pathways by the subject compound.

Experimental Protocols

Detailed, validated experimental protocols for the biological evaluation of this compound are not currently available. However, researchers can utilize standard assays to investigate its potential biological activities.

General Kinase Inhibitor Screening Protocol (Example: Kinase Glo® Assay)

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP to initiate the enzymatic reaction.

-

Inhibitor Addition: Add the diluted compound to the reaction wells. Include appropriate controls (no inhibitor and a known inhibitor).

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase.

-

Detection: Stop the reaction and measure the amount of ATP remaining using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.

Cell-Based Proliferation Assay (Example: MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in drug discovery, particularly in the development of kinase inhibitors. While specific biological data and detailed synthetic protocols are not extensively documented in public literature, its structural similarity to known bioactive pyrazoles warrants further investigation. The general synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this and related compounds. Further studies are necessary to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. The pyrazole scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery.[1][2][3]

Chemical and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, and for the interpretation of analytical results.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃N₃ | [4] |

| Molecular Weight | 165.12 g/mol | [4][5] |

| CAS Number | 919278-39-0 | [5] |

Synthesis and Characterization

The synthesis of 4-aminopyrazoles can be achieved through various established methodologies. Common strategies include the reduction of a corresponding 4-nitropyrazole or 4-nitrosopyrazole, the cyclocondensation of β-dicarbonyl compounds with hydrazines, and the functionalization of pre-existing pyrazole rings.[4][6][7][8] A prevalent and effective method involves the nitration of a pyrazole followed by the reduction of the nitro group to an amine.[7]

A plausible and commonly employed route for the synthesis of this compound involves a two-step process starting from a suitable pyrazole. This process includes the nitration of the pyrazole ring at the 4-position, followed by the reduction of the nitro group.

Step 1: Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

-

To a solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred at a low temperature for a specified duration to allow for the nitration to proceed.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

-

The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Reduction to this compound

-

The synthesized 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is introduced to the solution.[5]

-

The reaction is stirred, often at an elevated temperature, until the reduction of the nitro group is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is worked up to remove the catalyst and any inorganic salts. This may involve filtration and neutralization.

-

The crude this compound is then purified, typically by column chromatography or recrystallization, to yield the final product.

The structure of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04371A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. soc.chim.it [soc.chim.it]

An In-depth Technical Guide on the Solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a chemical compound is a critical physicochemical property, profoundly influencing its applicability in drug development, chemical synthesis, and various research applications. This technical guide focuses on 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a molecule of interest in medicinal chemistry. Due to the current absence of publicly available, quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines the predicted solubility profile based on its structural components, details a standard experimental protocol for accurate measurement, and offers a structured template for data presentation. The guide is intended to equip researchers with the necessary tools to generate reliable and comparable solubility data.

Introduction: Structural Insights into Solubility

This compound possesses a unique combination of functional groups that dictate its solubility behavior. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The amine group (-NH2) further enhances its ability to form hydrogen bonds, suggesting potential solubility in polar protic solvents.

Conversely, the trifluoroethyl group (-CH2CF3) introduces a significant element of lipophilicity and can decrease aqueous solubility. The high electronegativity of the fluorine atoms can lead to reduced hydrogen bonding capability of the adjacent methylene group. Therefore, the overall solubility of this compound in a given solvent will be a balance between the hydrophilic character of the pyrazole-amine core and the lipophilic nature of the trifluoroethyl substituent. Generally, pyrazole and its derivatives are known to have versatile applications in medicinal chemistry, and their structural modifications are often aimed at optimizing properties like solubility and bioavailability.

Predicted Solubility Profile

Based on its structure, the following general solubility characteristics can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected due to the hydrogen bonding capabilities of the pyrazole and amine moieties. However, the trifluoroethyl group will likely limit high solubility in aqueous media.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in these solvents, which can solvate the polar parts of the molecule effectively.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the overall polar nature of the molecule.

Quantitative Solubility Data

As of the date of this publication, specific quantitative experimental solubility data for this compound is not available in the public domain. To facilitate standardized data collection and comparison, the following table provides a template for researchers to record their findings.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration of the diluted solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Spectroscopic and Structural Characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of the trifluoroethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole moiety is a common scaffold in many pharmaceuticals, and the 4-amino substitution provides a site for further functionalization. Accurate spectroscopic characterization is crucial for the verification of the compound's identity and purity. This guide outlines the predicted spectroscopic features and standard methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar pyrazole derivatives and compounds containing trifluoroethyl and amino functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.4 - 7.6 | s | 1H | H-5 (pyrazole ring) | - |

| ~7.2 - 7.4 | s | 1H | H-3 (pyrazole ring) | - |

| ~4.6 - 4.8 | q | 2H | -CH₂-CF₃ | ³J(H,F) ≈ 8-10 Hz |

| ~3.5 - 4.5 | br s | 2H | -NH₂ | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constants (J, Hz) |

| ~140 - 145 | C-5 (pyrazole ring) | - |

| ~130 - 135 | C-3 (pyrazole ring) | - |

| ~122 - 128 | -CF₃ | ¹J(C,F) ≈ 275-280 Hz |

| ~115 - 120 | C-4 (pyrazole ring) | - |

| ~50 - 55 | -CH₂-CF₃ | ²J(C,F) ≈ 35-40 Hz |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ -72 to -75 | t | -CF₃ | ³J(F,H) ≈ 8-10 Hz |

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of primary amine |

| 3150 - 3100 | Weak | C-H stretching (aromatic) |

| 2980 - 2900 | Weak | C-H stretching (aliphatic) |

| 1650 - 1580 | Medium to Strong | N-H bending (scissoring) of primary amine |

| 1600 - 1450 | Medium | C=C and C=N stretching (pyrazole ring) |

| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |

| 1200 - 1100 | Strong | C-F stretching |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 146 | Medium | [M - F]⁺ |

| 96 | Medium | [M - CF₃]⁺ |

| 82 | High | [M - CH₂CF₃]⁺ (cleavage of the N-ethyl bond) |

| 69 | Medium | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the range of approximately -2 to 12 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

The spectral width is set to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The relaxation delay is set to 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

A one-pulse sequence is used, often without proton decoupling to observe H-F couplings.

-

The spectral width is set to cover the expected range for trifluoromethyl groups (e.g., -60 to -90 ppm).

-

The number of scans is typically similar to that of ¹H NMR.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

3.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, equipped with an appropriate ionization source.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with a high-energy electron beam (typically 70 eV). This method often leads to extensive fragmentation, which can be useful for structural elucidation.

-

Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed through a charged capillary, producing protonated molecules [M+H]⁺. This is a "soft" ionization technique that typically results in less fragmentation.

-

-

Sample Introduction:

-

Direct Insertion Probe (DIP): For solid samples in EI-MS.

-

Liquid Chromatography (LC-MS): For samples in solution, allowing for separation prior to mass analysis (typically with ESI).

-

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Navigating the Bioactivity of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: A Technical Guide Based on Structural Analogs

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for the compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. This guide, therefore, provides an in-depth overview based on the known biological activities of structurally related pyrazole-4-amine and N-trifluoroethyl pyrazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential areas of investigation and methodologies for assessing the bioactivity of this specific molecule.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] The incorporation of a trifluoroethyl group at the N1 position and an amine group at the C4 position of the pyrazole ring in this compound suggests the potential for unique biological activities, as these substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

Synthesis Strategies

The synthesis of this compound is not explicitly detailed in the available literature. However, general synthetic routes for N-substituted pyrazole-4-amines can be adapted. A plausible synthetic workflow is outlined below.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

The Potential Pharmacological Significance of the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Scaffold: A Technical Overview for Drug Discovery Professionals

Introduction

The compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine represents a unique chemical scaffold that combines three key structural motifs of significant interest in medicinal chemistry: a pyrazole core, a 4-amino substitution, and a 1-(2,2,2-trifluoroethyl) group. While specific literature detailing the mechanism of action for this exact molecule is not publicly available, an in-depth analysis of related compounds provides a strong foundation for predicting its potential biological activities and guiding future research. This technical guide will explore the established pharmacological roles of these structural components to build a putative profile for this compound, offering insights for researchers and drug development professionals.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases.[1][2][3]

The Influence of the 4-Amino Group

The position of substituents on the pyrazole ring significantly influences the molecule's biological activity. The 4-amino-pyrazole moiety, in particular, has been identified as a key pharmacophore in compounds exhibiting a range of biological effects.[4][5] These derivatives are often utilized as synthetic intermediates for the creation of more complex heterocyclic systems with therapeutic potential.[6][7] Research has shown that 4-aminopyrazole derivatives possess analgesic and anti-inflammatory properties.[4]

The Role of the 2,2,2-Trifluoroethyl Group

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (CF3) is particularly effective in this regard. In the context of pyrazole derivatives, the trifluoromethyl group has been shown to contribute to their activity as inhibitors of enzymes like cyclooxygenase (COX).[8] Specifically, trifluoromethyl-pyrazole derivatives have been investigated as selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[8]

Potential Mechanisms of Action and Therapeutic Targets

Based on the activities of structurally related compounds, the this compound scaffold holds promise for interacting with several key biological pathways.

Anti-inflammatory Activity via COX Inhibition

A primary putative mechanism of action for this scaffold is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The presence of both the pyrazole core and the trifluoromethyl group suggests a potential for selective COX-2 inhibition.

Figure 1. Putative mechanism of action via COX inhibition.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1] While the specific kinases that this compound might target are unknown, the general importance of the pyrazole scaffold in kinase inhibitor design suggests this as a promising area for investigation.

Figure 2. General workflow for identifying kinase inhibitors.

Synthesis and Future Directions

The synthesis of 4-aminopyrazole derivatives is well-established in the chemical literature, often involving the cyclization of β-ketonitriles with hydrazines.[9] The introduction of the 2,2,2-trifluoroethyl group can be achieved through various synthetic routes.[10]

Future research on this compound should focus on its synthesis and subsequent biological evaluation. A logical first step would be to screen the compound against a panel of inflammatory and cancer-related targets, such as COX enzymes and protein kinases. The insights from such studies would be invaluable in determining the therapeutic potential of this promising scaffold.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently unavailable, a comprehensive analysis of its structural components strongly suggests its potential as a biologically active molecule, particularly in the areas of anti-inflammatory and anticancer research. The combination of the privileged pyrazole core, the pharmacologically significant 4-amino group, and the beneficial properties of the trifluoroethyl substituent makes this scaffold a compelling candidate for further investigation in drug discovery and development programs. The general pathways and experimental approaches outlined in this guide provide a strategic framework for elucidating the specific biological functions of this and related compounds.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

In Vitro Studies of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: An Overview

For researchers, scientists, and drug development professionals, a comprehensive understanding of the in vitro properties of novel chemical entities is paramount. This technical guide addresses the available data on 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a fluorinated pyrazole derivative.

The broader family of pyrazole derivatives has been the subject of extensive research, demonstrating a wide array of pharmacological activities. These include, but are not limited to, applications as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. However, these findings are related to structurally distinct pyrazole analogues and cannot be extrapolated to this compound without specific experimental validation.

Given the absence of published data, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for the specified compound. The scientific community awaits future research to elucidate the potential biological roles and therapeutic applications of this compound.

As a substitute, and to illustrate the requested format, a hypothetical experimental workflow for the initial in vitro screening of a novel pyrazole compound is presented below.

Hypothetical In Vitro Screening Workflow for a Novel Pyrazole Compound

This section provides a generalized workflow that could be adapted for the initial in vitro evaluation of a compound like this compound.

Caption: A generalized workflow for the in vitro screening of a novel chemical compound.

The Strategic Role of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the burgeoning significance of the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine scaffold as a high-value fragment in contemporary drug design. Possessing a unique combination of structural and electronic properties, this pyrazole derivative has emerged as a privileged core, particularly in the development of targeted kinase inhibitors.

Core Fragment Profile

This compound is a heterocyclic amine featuring a pyrazole ring N-substituted with a trifluoroethyl group and bearing an amino group at the 4-position. The trifluoroethyl moiety significantly influences the fragment's physicochemical properties, enhancing metabolic stability and modulating binding interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃N₃ | ChemScene[1] |

| Molecular Weight | 165.12 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene[1] |

| Calculated logP | 1.0276 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commencing with the alkylation of a pyrazole precursor, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole

-

To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Step 2: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole

-

To a mixture of fuming nitric acid and fuming sulfuric acid at 0 °C, slowly add 1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq).

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to give 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) in a solvent such as ethanol or methanol.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir under a hydrogen balloon at room temperature.

-

Monitor the reaction by TLC. After completion, if using SnCl₂, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product.

-

If using Pd/C, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain this compound.

Application in Fragment-Based Drug Design: A Kinase Inhibitor Hub

The 4-aminopyrazole core is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. The amino group at the C4 position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The N1-substituent, in this case, the trifluoroethyl group, can be directed towards the solvent-exposed region, allowing for modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

The incorporation of the trifluoroethyl group is a strategic choice in drug design. This moiety can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its lipophilic nature can improve cell permeability and binding affinity to the target protein.

Targeting Key Kinases

Derivatives of this compound have shown promise as inhibitors of several important kinases implicated in cancer and inflammatory diseases.

-

Leucine-Rich Repeat Kinase 2 (LRRK2): A derivative of this fragment, (S)-N4-(1-Cyclopropylethyl)-N2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, has been identified as a potent LRRK2 inhibitor.[2] Mutations in LRRK2 are associated with an increased risk of Parkinson's disease.

-

Janus Kinases (JAKs): The 4-aminopyrazole scaffold is a key component of several JAK inhibitors. The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Bipyrazole derivatives have been patented as JAK inhibitors.[3]

-

FMS-like Tyrosine Kinase 3 (FLT3): Pyrazole-based compounds have been developed as potent inhibitors of FLT3, a target in acute myeloid leukemia (AML).[4][5] The pyrazole core is a key feature in these inhibitors.

-

Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold has been successfully employed in the design of CDK inhibitors, which are critical regulators of the cell cycle and are major targets in oncology.[6][7]

The following table summarizes the inhibitory activities of selected compounds that incorporate the this compound or a closely related 4-aminopyrazole scaffold against various kinases.

| Compound/Scaffold | Target Kinase | IC₅₀/Activity | Reference |

| (S)-N4-(1-Cyclopropylethyl)-N2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | LRRK2 | Potent inhibition (specific IC₅₀ not provided in abstract) | [2] |

| Pyrazole-based analogs | CDK2 | IC₅₀ values of 0.96 µM, 1.47 µM, 2.0 µM, and 3.82 µM for lead compounds | [6] |

| Biphenyl substituted pyrazoyl-ureas | FLT3 | 230 nM for an optimized compound | [4][5] |

| Bipyrazole derivatives | JAK | Modulate JAK activity | [3] |

Signaling Pathway Involvement

As a key fragment in the development of JAK inhibitors, compounds derived from this compound can modulate the JAK-STAT signaling pathway . This pathway is activated by cytokines and growth factors, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression involved in inflammation, immunity, and cell growth. Inhibition of JAKs by molecules containing this pyrazole fragment can thus block these downstream effects.

Conclusion

This compound represents a highly valuable and versatile fragment for modern drug discovery. Its unique structural features, including the strategic placement of a hydrogen-bond-donating amino group and a metabolically robust trifluoroethyl moiety, make it an ideal starting point for the development of potent and selective kinase inhibitors. The demonstrated success of this scaffold in targeting key kinases such as LRRK2, JAKs, FLT3, and CDKs underscores its potential for generating novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a foundational resource for researchers looking to leverage the potential of this promising fragment in their drug design and development programs.

References

- 1. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]

- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of a 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole intermediate, followed by the reduction of the nitro group to the desired 4-amino functionality. The protocol described herein is based on established chemical transformations for pyrazole synthesis and nitro group reduction, offering a reliable pathway to the target compound.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents due to their diverse biological activities. The title compound, this compound, incorporates a trifluoroethyl group, which can enhance metabolic stability and binding affinity of drug candidates. This application note outlines a reproducible synthetic route, provides detailed experimental procedures, and presents data in a clear, structured format to aid researchers in its preparation.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Step 2: Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

This step involves the cyclocondensation of 2,2,2-trifluoroethylhydrazine with a nitromalonaldehyde equivalent.

Materials:

-

2,2,2-trifluoroethylhydrazine

-

Nitromalonaldehyde, sodium salt or equivalent

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 2,2,2-trifluoroethylhydrazine (1.0 eq) in a mixture of ethanol and water, add nitromalonaldehyde sodium salt (1.05 eq).

-

Add glacial acetic acid to the mixture to catalyze the reaction and neutralize the salt.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro-intermediate. Catalytic hydrogenation with palladium on carbon (Pd/C) is a widely used and effective method for the reduction of nitro groups.[1]

Materials:

-

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply or a hydrogen transfer agent (e.g., hydrazine hydrate, ammonium formate)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Celite® or a similar filtration aid

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon of hydrogen) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

| Step | Reactant | Product | Reagents & Conditions | Typical Yield (%) | Purity (by NMR/LC-MS) |

| 1 | 2,2,2-trifluoroethylhydrazine | 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Nitromalonaldehyde, Acetic Acid, Ethanol, Reflux | 60-75 | >95% |

| 2 | 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | This compound | 10% Pd/C, H2 (gas), Methanol, RT | 85-95 | >98% |

Visualizations

Experimental Workflow

Figure 1: Workflow diagram for the two-step synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2,2,2-Trifluoroethylhydrazine and its derivatives are potentially toxic and should be handled with care.

-

Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion. Ensure the equipment is properly set up and purged, and avoid any sources of ignition.

-

Palladium on carbon is flammable, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry completely in the air after the reaction. Quench the catalyst carefully.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. The procedures utilize standard laboratory techniques and commercially available reagents, making this synthesis accessible to researchers in the fields of organic and medicinal chemistry. The structured data and clear workflow are intended to facilitate the successful replication of this synthesis for the advancement of drug discovery programs.

References

Application Notes and Protocols for the Purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a key intermediate in pharmaceutical synthesis. The following protocols are based on established chemical principles and common practices for the purification of pyrazole and amine-containing compounds, adapted to the specific properties of the target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry. Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of final drug products. This document outlines two primary methods for the purification of this compound: silica gel column chromatography and recrystallization of its hydrochloride salt.

Data Presentation

The choice of purification method can significantly impact the final purity and overall yield of the desired compound. The following table summarizes typical quantitative data associated with each purification technique, providing a basis for method selection.

| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |

| Silica Gel Column Chromatography | >98% | 60-80% | High resolution for removing closely related impurities. | Time-consuming, requires significant solvent volumes, potential for product loss on the column. |

| Recrystallization (as HCl salt) | >99% | 70-90% | Highly effective for removing minor impurities, scalable. | Requires conversion to and from the salt form, potential for lower initial recovery. |

Experimental Protocols

Method 1: Purification by Silica Gel Column Chromatography

This method is suitable for purifying the free base form of this compound from reaction mixtures containing various impurities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Glass chromatography column

-

Fraction collector or collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 DCM:MeOH or a gradient of EtOAc in hexanes).

-

Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel and evaporating the solvent. Carefully apply the sample to the top of the packed column.

-

Elution: Begin the elution with the chosen solvent system. A common starting point is a mixture of a non-polar solvent like hexanes or DCM with a more polar solvent like EtOAc or MeOH. The polarity can be gradually increased to facilitate the elution of the target compound.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

-

TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Visualize the spots under a UV lamp.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.

Method 2: Purification by Recrystallization of the Hydrochloride Salt

This method is particularly effective for achieving high purity by forming the hydrochloride salt, which often has different solubility properties than the free base and impurities.

Materials:

-

Crude or partially purified this compound

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)

-

Isopropanol (IPA)

-

Diethyl ether

-

Beakers and flasks

-

Stirring plate and stir bar

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Drying oven or vacuum desiccator

-

Saturated sodium bicarbonate solution

Procedure:

-

Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol. While stirring, slowly add a solution of HCl (e.g., 2M in diethyl ether) until precipitation of the hydrochloride salt is complete. The pH should be acidic.

-

Crystallization: The hydrochloride salt may precipitate immediately. To improve crystal size and purity, the mixture can be gently heated until the solid dissolves and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Isolation of the Salt: Collect the crystalline this compound hydrochloride by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the purified salt in a vacuum oven or desiccator to a constant weight.

-

(Optional) Conversion back to Free Base: If the free base is required, the purified hydrochloride salt can be dissolved in water and neutralized with a base such as a saturated sodium bicarbonate solution until the pH is basic. The free base can then be extracted with an organic solvent (e.g., ethyl acetate), and the solvent evaporated to yield the purified free base.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

Application Notes and Protocols for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in Kinase Inhibitor Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology and inflammatory diseases. Dysregulation of kinase activity is a hallmark of numerous pathologies, driving research towards the development of potent and selective kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. Pyrazole derivatives are recognized for their synthetic accessibility and their ability to act as versatile bioisosteres, leading to their successful application as inhibitors of various kinases, including Janus kinases (JAKs), Aurora kinases, and Bcr-Abl.

This document provides detailed application notes and protocols for the preliminary screening of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (hereafter referred to as Compound-TFP ), a novel investigational pyrazole-based compound, in in vitro kinase inhibitor screening assays. The methodologies described herein are designed to assess the compound's inhibitory potency and selectivity against a panel of therapeutically relevant kinases.

Data Presentation: Inhibitory Activity of Compound-TFP

The inhibitory activity of Compound-TFP was evaluated against a panel of selected kinases using a luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values were determined to quantify the compound's potency. Staurosporine, a non-selective kinase inhibitor, was used as a positive control. The results are summarized in Table 1.

| Kinase Target | Compound-TFP IC50 (nM) | Staurosporine IC50 (nM) |

| JAK1 | 45 | 8 |

| JAK2 | 60 | 6 |

| JAK3 | 850 | 12 |

| Aurora A | 210 | 25 |

| Aurora B | 350 | 30 |

| Bcr-Abl | 1200 | 40 |

| EGFR | >10,000 | 50 |

| VEGFR2 | >10,000 | 15 |

Table 1: Inhibitory Activity of Compound-TFP against a Panel of Kinases. The data indicates that Compound-TFP exhibits potent and selective inhibition of the JAK family of kinases, with weaker activity against Aurora kinases and minimal activity against Bcr-Abl, EGFR, and VEGFR2 at the concentrations tested.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the in vitro potency of Compound-TFP against a specific kinase by quantifying the amount of ADP produced during the enzymatic reaction. The ADP-Glo™ Kinase Assay is a common platform for this type of measurement.

Materials:

-

Compound-TFP

-

Recombinant human kinases (e.g., JAK1, JAK2, JAK3)

-

Kinase-specific substrate peptides

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

100% Dimethyl sulfoxide (DMSO)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Compound-TFP in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the specific kinase enzyme and its corresponding substrate in the kinase assay buffer. The optimal concentrations of each component should be empirically determined.

-

In a 384-well plate, add 1 µL of the serially diluted Compound-TFP or DMSO (for vehicle control) to the appropriate wells.

-

Add 2 µL of the diluted kinase enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.

-

Incubate for 30 minutes at room temperature to allow for the luminescent signal to develop and stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

-

Calculate the percent inhibition for each concentration of Compound-TFP relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway

The data in Table 1 suggests that Compound-TFP is a potent inhibitor of the JAK family of kinases. The JAK-STAT signaling pathway is a critical pathway involved in cytokine signaling and immune response. A simplified diagram of this pathway is presented below.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Compound-TFP.

Experimental Workflow

The following diagram illustrates the key steps of the in vitro kinase inhibitor screening assay protocol.

Caption: Workflow for the in vitro luminescence-based kinase inhibitor screening assay.

Application Notes and Protocols: The Agrochemical Potential of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in the field of agrochemical discovery, with numerous commercial products containing this heterocyclic motif. The introduction of a trifluoroethyl group can significantly enhance the biological activity and metabolic stability of a molecule. This document provides detailed application notes and protocols for the utilization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine as a key building block in the synthesis of novel agrochemicals, particularly herbicides.

Application in Herbicide Synthesis

This compound serves as a valuable starting material for the synthesis of N-(2,2,2-trifluoroethyl)pyrazole derivatives, a class of compounds that has demonstrated significant herbicidal activity.[1] These derivatives often function by inhibiting key plant enzymes, leading to weed death. A prominent mode of action for pyrazole-based herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4]

Mechanism of Action: HPPD Inhibition

HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, resulting in the bleaching of new plant tissues and eventual death. The trifluoroethylpyrazole moiety can be incorporated into molecules designed to bind to the active site of HPPD, disrupting its catalytic activity.

Caption: Mechanism of action of N-(2,2,2-trifluoroethyl)pyrazole-based herbicides via HPPD inhibition.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical herbicidal compound starting from this compound, followed by a bioassay to evaluate its herbicidal efficacy.

Synthesis of a Model Herbicide: N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)acetamide

This protocol outlines the acetylation of the starting amine, a common step in modifying the properties of a lead compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)acetamide.

Caption: Experimental workflow for the synthesis of a model herbicidal compound.

Herbicidal Activity Bioassay

This protocol describes a greenhouse bioassay to evaluate the pre-emergence herbicidal activity of synthesized compounds.

Materials:

-

Synthesized N-(2,2,2-trifluoroethyl)pyrazole derivatives

-

Seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

-

Pots filled with a suitable soil mixture

-

Greenhouse with controlled temperature and light conditions

-

Spraying equipment

-

Acetone

-

Tween-20 (surfactant)

-

Distilled water

Procedure: